2-Amino-3-chloro-5-methylbenzonitrile
Description
2-Amino-3-chloro-5-methylbenzonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of benzonitrile, characterized by the presence of an amino group, a chlorine atom, and a methyl group on the benzene ring
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
2-amino-3-chloro-5-methylbenzonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-3H,11H2,1H3 |
InChI Key |
BDZACNIMPJECHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Summary
This method involves three key steps:
- Nitration of m-toluic acid to form 2-nitro-3-methylbenzoic acid.
- Hydrogenation reduction of the nitro group to an amino group, yielding 2-amino-3-methylbenzoic acid.
- Chlorination at the 5-position of the aromatic ring to obtain 2-amino-3-chloro-5-methylbenzoic acid.
The nitrile group can be introduced subsequently by dehydration or substitution reactions, depending on the target compound specifics.
Detailed Reaction Conditions and Findings
| Step | Reaction | Reagents & Conditions | Notes | Yield & Purity |
|---|---|---|---|---|
| 1 | Nitration | m-Toluic acid + Nitric acid (60-75% mass concentration), 0–20 °C, preferably 0–10 °C, stirring | Volume ratio m-toluic acid to nitric acid: 1g : 3–5 mL (preferably 4 mL) | High selectivity for 2-nitro-3-methylbenzoic acid |
| 2 | Hydrogenation reduction | 2-nitro-3-methylbenzoic acid + hydrogenation catalyst + solvent under hydrogen atmosphere | Common catalysts: Pd/C or Raney Ni; solvent varies | Efficient conversion to 2-amino-3-methylbenzoic acid |
| 3 | Chlorination | 2-amino-3-methylbenzoic acid + chlorination reagent (e.g., N-chlorosuccinimide) + benzoyl peroxide (1-2% mass) + solvent (DMF, DMAc, sulfolane, or DMSO), 90–110 °C, 1–2 h | Solvent volume ratio: 1g substrate : 3–5 mL solvent | High yield and purity of 2-amino-3-methyl-5-chlorobenzoic acid |
Advantages and Industrial Feasibility
- Raw materials are inexpensive and commercially available.
- The process avoids highly toxic reagents like chlorine gas.
- Reaction times are moderate, and conditions are mild.
- Total yield reported: 63.0–68.4%.
- Product melting point: 238–243 °C.
- Purity: 99.0–99.5% (high-performance liquid chromatography).
Reaction Scheme Summary
$$
\text{m-Toluic acid} \xrightarrow[\text{HNO}3]{0-10^\circ C} \text{2-nitro-3-methylbenzoic acid} \xrightarrow[\text{H}2, catalyst]{} \text{2-amino-3-methylbenzoic acid} \xrightarrow[\text{NCS, benzoyl peroxide}]{90-110^\circ C} \text{2-amino-3-methyl-5-chlorobenzoic acid}
$$
Preparation via Chlorination and Dehydration of Anthranilic Acid Derivatives
Synthetic Route Summary
This alternative method involves:
- Ring chlorination of anthranilic acid using sulfuryl chloride to obtain 5-chloroanthranilic acid.
- Conversion of the acid to the corresponding acid chloride using thionyl chloride.
- Amination of the acid chloride with ammonia to form 2-amino-5-chlorobenzamide.
- Dehydration of the amide using phosphorus pentoxide (P2O5) to yield 2-amino-5-chlorobenzonitrile.
Reaction Conditions and Observations
| Step | Reaction | Reagents & Conditions | Notes | Yield & Purity |
|---|---|---|---|---|
| 1 | Chlorination | Anthranilic acid + sulfuryl chloride in anhydrous ether, reflux with 8% HCl at 60–70 °C for 1.5 h | Excess sulfuryl chloride removed by vacuum distillation | Formation of 5-chloroanthranilic acid |
| 2 | Acid chloride formation | 5-chloroanthranilic acid + thionyl chloride | Standard acid chloride synthesis | High conversion |
| 3 | Amination | Acid chloride + ammonia liquor | Mild conditions, safe handling | Formation of 2-amino-5-chlorobenzamide |
| 4 | Dehydration | 2-amino-5-chlorobenzamide + P2O5 | Powerful dehydrating agent, converts amide to nitrile | Satisfactory yield of 2-amino-5-chlorobenzonitrile |
Advantages and Limitations
- Uses relatively cheap and accessible starting materials.
- No stringent reaction conditions required.
- Safe handling and storage of chemicals.
- Yields are satisfactory but may be lower than the m-toluic acid route.
- Suitable for laboratory-scale synthesis.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Nitration-Reduction-Chlorination | m-Toluic acid | Nitration → Hydrogenation → Chlorination | HNO3, H2/catalyst, NCS, benzoyl peroxide | 0–10 °C (nitration), H2 atm (reduction), 90–110 °C (chlorination) | 63–68 | 99+ | Industrially feasible, high purity |
| Chlorination-Dehydration | Anthranilic acid | Chlorination → Acid chloride → Amination → Dehydration | Sulfuryl chloride, SOCl2, NH3, P2O5 | Reflux, mild conditions | Moderate | Satisfactory | Lab scale, safe handling |
| Esterification-Methylation (Intermediate) | 2-Amino-3-chlorobenzoic acid | Esterification with methylating agent | Methyl sulfate, DMF, inorganic acid | 5–25 °C, 4–8 h | ~91 | 96 | Industrially suitable |
Research Findings and Industrial Implications
- The nitration-reduction-chlorination route starting from m-toluic acid is the most efficient and industrially viable method, offering high yield and purity with relatively mild conditions and inexpensive reagents.
- The anthranilic acid route is useful for laboratory synthesis and offers a safe, straightforward approach but with longer reaction times and moderate yields.
- Esterification and methylation steps are important for preparing intermediates in the synthesis of related compounds and can be performed under mild conditions with high yield.
- Environmental and safety considerations favor methods avoiding chlorine gas and harsh reagents.
- Optimization of solvent choice (e.g., DMF, DMSO) and reaction parameters (temperature, time) is critical for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-chloro-5-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives and reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.
Major Products:
Oxidation: Nitro derivatives or hydroxyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-chloro-5-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-5-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
2-Amino-5-chloro-3-methylbenzonitrile: Similar structure but different position of the amino group.
2-Amino-3-chloro-4-methylbenzonitrile: Similar structure with a different position of the methyl group.
2-Amino-3-chlorobenzonitrile: Lacks the methyl group.
Uniqueness: 2-Amino-3-chloro-5-methylbenzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
